2-(4-(2,3-Dihydro-1H-perimidin-2-yl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine 2-(4-(2,3-Dihydro-1H-perimidin-2-yl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13494506
InChI: InChI=1S/C27H21BN4/c1-5-17-6-2-10-22-25(17)21(9-1)29-27(30-22)19-13-15-20(16-14-19)28-31-23-11-3-7-18-8-4-12-24(32-28)26(18)23/h1-16,27,29-32H
SMILES: B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)C5NC6=CC=CC7=C6C(=CC=C7)N5
Molecular Formula: C27H21BN4
Molecular Weight: 412.3 g/mol

2-(4-(2,3-Dihydro-1H-perimidin-2-yl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

CAS No.:

Cat. No.: VC13494506

Molecular Formula: C27H21BN4

Molecular Weight: 412.3 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(2,3-Dihydro-1H-perimidin-2-yl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine -

Specification

Molecular Formula C27H21BN4
Molecular Weight 412.3 g/mol
IUPAC Name 3-[4-(2,3-dihydro-1H-perimidin-2-yl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene
Standard InChI InChI=1S/C27H21BN4/c1-5-17-6-2-10-22-25(17)21(9-1)29-27(30-22)19-13-15-20(16-14-19)28-31-23-11-3-7-18-8-4-12-24(32-28)26(18)23/h1-16,27,29-32H
Standard InChI Key PMSIDNCUNQCCNG-UHFFFAOYSA-N
SMILES B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)C5NC6=CC=CC7=C6C(=CC=C7)N5
Canonical SMILES B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)C5NC6=CC=CC7=C6C(=CC=C7)N5

Introduction

Structural and Molecular Characteristics

Molecular Composition

The compound has the molecular formula C27_{27}H21_{21}BN4_4 and a molecular weight of 412.3 g/mol. Its structure combines a 2,3-dihydro-1H-perimidin-2-yl group attached to a phenyl ring, which is further linked to a naphtho[1,8-de][1,3,] diazaborinine system. This arrangement creates a planar, conjugated framework that may facilitate π-π stacking interactions and electronic delocalization, properties critical for optoelectronic applications .

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)
Methyl 2-(1H-naphtho[1,8-de]diazaborinin-2-yl)benzoate C2/c23.9767.76932.94095.172482.26
2-(4-Bromophenyl)-diazaborinine P21_14.70610.46413.56897.51662.39

These structures typically feature hydrogen-bonded chains along specific crystallographic axes, stabilizing the lattice through N–H···N and C–H···π interactions . The boron atom adopts a trigonal planar geometry, with B–N bond lengths ranging from 1.40–1.45 Å, consistent with sp2^2 hybridization .

Synthesis and Preparation

General Synthetic Strategy

Synthesis involves multi-step protocols starting from naphthalene-1,8-diamino boronamide (Bdan) and methyl aminobenzoate derivatives. A representative method includes:

  • Borylation: Reacting Bdan with bis(pinacolato)diboron (Bpin) under inert conditions.

  • Coupling: Introducing methyl 2-aminobenzoate via palladium-catalyzed cross-coupling.

  • Cyclization: Acid-mediated closure of the diazaborinine ring .

Key reagents include tetrabutylammonium iodide (TBAI) and benzoyl peroxide (BPO), which facilitate radical intermediates during coupling . Yields remain moderate (40–60%), necessitating optimization .

Challenges in Synthesis

The perimidinyl moiety introduces steric hindrance, complicating ring closure. Additionally, boron’s electrophilicity requires careful control of reaction pH to prevent hydrolysis . Recent advances employ microfluidic reactors to enhance mixing and reduce side reactions .

Chemical Reactivity and Stability

Boron-Centered Reactivity

The boron atom in the diazaborinine ring acts as a Lewis acid, enabling coordination with nucleophiles like amines and alkoxides. Under acidic conditions, the compound hydrolyzes to form boronic acids, intermediates for Suzuki-Miyaura cross-couplings .

Thermal and Oxidative Stability

Research Gaps and Future Directions

Unresolved Challenges

  • Stereoselective synthesis: Current methods yield racemic mixtures; asymmetric catalysis remains unexplored.

  • In vivo toxicity profiles: No pharmacokinetic studies available .

Emerging Opportunities

  • Photodynamic therapy: Leveraging boron’s neutron capture capability for cancer treatment.

  • Supramolecular chemistry: Self-assembly into coordination polymers via B–N interactions .

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